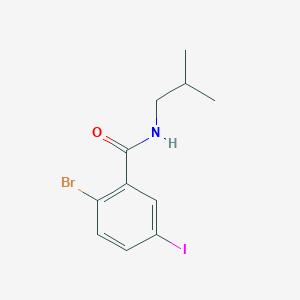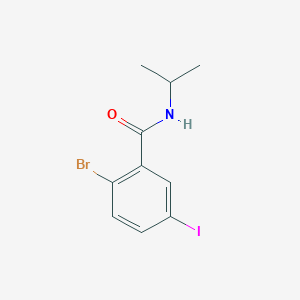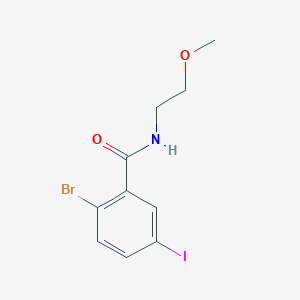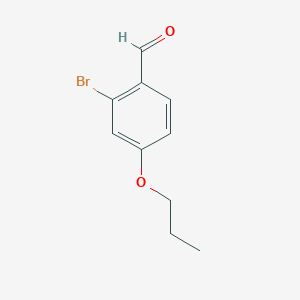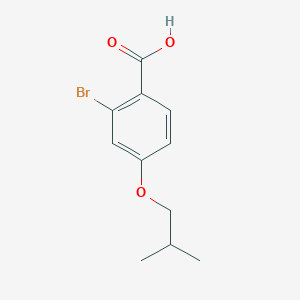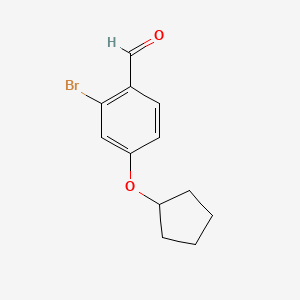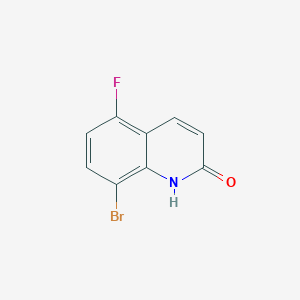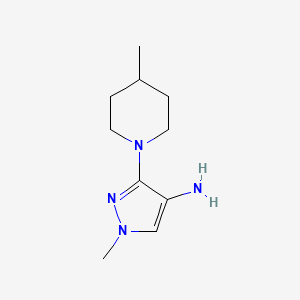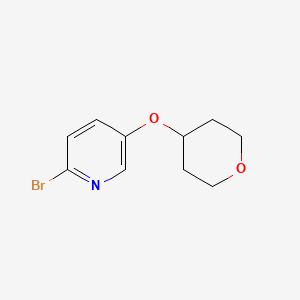
2-Bromo-5-(oxan-4-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO2 It is a brominated pyridine derivative with a tetrahydropyran-4-yloxy substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxan-4-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-hydroxypyridine and tetrahydropyran.
Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is reacted with tetrahydropyran in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the tetrahydropyran-4-yloxy substituent.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated equipment and advanced purification techniques to meet the required quality standards.
化学反応の分析
Types of Reactions
2-Bromo-5-(oxan-4-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydropyran-4-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium thiolate, or primary amines. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reaction conditions may involve acidic or basic media and controlled temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reaction conditions typically involve anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce ketones or aldehydes.
科学的研究の応用
2-Bromo-5-(oxan-4-yloxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, such as in the production of polymers or coatings.
作用機序
The mechanism of action of 2-Bromo-5-(oxan-4-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The tetrahydropyran-4-yloxy group can enhance its binding affinity and selectivity for specific targets. The bromine atom can also participate in halogen bonding interactions, which can influence its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-5-hydroxypyridine: This compound is structurally similar but lacks the tetrahydropyran-4-yloxy substituent.
2-Bromo-5-methoxypyridine: This compound has a methoxy group instead of the tetrahydropyran-4-yloxy group.
2-Bromo-5-(tetrahydro-furan-4-yloxy)-pyridine: This compound has a tetrahydrofuran-4-yloxy group instead of the tetrahydropyran-4-yloxy group.
Uniqueness
2-Bromo-5-(oxan-4-yloxy)pyridine is unique due to the presence of the tetrahydropyran-4-yloxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance its solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-bromo-5-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNUNPUTVNVYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
